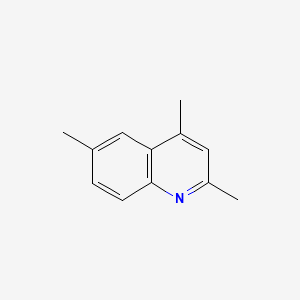

2,4,6-Trimethylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-8-4-5-12-11(6-8)9(2)7-10(3)13-12/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGXGZGKWSUMJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176961 | |

| Record name | 2,4,6-Trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-89-2 | |

| Record name | 2,4,6-Trimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIMETHYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HX43GP9TU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4,6-Trimethylquinoline: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 2243-89-2

Abstract

This technical guide provides a comprehensive overview of 2,4,6-trimethylquinoline, a heterocyclic aromatic compound with significant potential in medicinal chemistry and materials science. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via the Combes quinoline (B57606) synthesis, and explores its potential as a scaffold for drug discovery. While specific biological data on this compound is limited, this guide discusses the known anticancer and antimicrobial activities of structurally related quinoline derivatives and presents a generalized workflow for the biological activity screening and target identification of this compound. This guide is intended to be a valuable resource for researchers and professionals involved in the synthesis, evaluation, and development of novel chemical entities for therapeutic applications.

Chemical and Physical Properties

This compound is a substituted quinoline with the molecular formula C₁₂H₁₃N.[1][2] Its structure consists of a quinoline core with methyl groups attached at the 2, 4, and 6 positions.[3] The physicochemical properties of this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 2243-89-2 | [2] |

| Molecular Formula | C₁₂H₁₃N | [2] |

| Molecular Weight | 171.24 g/mol | [2] |

| Appearance | - | - |

| Melting Point | 68 °C | - |

| Boiling Point | 280-281.8 °C | - |

| Density | - | - |

| Solubility | - | - |

| InChI | InChI=1S/C12H13N/c1-8-4-5-12-11(6-8)9(2)7-10(3)13-12/h4-7H,1-3H3 | [2] |

| InChIKey | ZXGXGZGKWSUMJK-UHFFFAOYSA-N | [2] |

| SMILES | CC1=CC2=C(C=C1)N=C(C=C2C)C | [2] |

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Combes quinoline synthesis.[3][4] This reaction involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone.[4] For the synthesis of this compound, p-toluidine (B81030) is reacted with acetylacetone (B45752).[3]

Experimental Protocol: Combes Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve higher yields.

Materials:

-

p-Toluidine

-

Acetylacetone (2,4-pentanedione)

-

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)[4][5]

-

Sodium Hydroxide (B78521) (NaOH) solution (e.g., 10%)

-

Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)[5]

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Solvents for recrystallization (e.g., ethanol/water or ethyl acetate (B1210297)/hexane)[5]

-

Silica (B1680970) gel for column chromatography (if necessary)[5]

Procedure:

-

Enamine Formation: In a round-bottom flask, combine p-toluidine (1.0 equivalent) and acetylacetone (1.1 equivalents). Heat the mixture gently (e.g., to 80°C) for approximately 1 hour. Water will be formed as a byproduct.[5]

-

Cyclization: In a separate, larger flask, carefully heat polyphosphoric acid (PPA) to approximately 80°C. Slowly and with vigorous stirring, add the crude enamine mixture from the previous step to the hot PPA. Alternatively, concentrated sulfuric acid can be used as the catalyst.[4][5]

-

Reaction: Heat the reaction mixture to 120-140°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed, which typically takes 2-4 hours.[5]

-

Workup:

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

-

Neutralize the acidic solution by slowly adding a 10% sodium hydroxide solution until the pH is basic.

-

Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and then filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

Recrystallization: If the crude product is a solid, it can be purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane to yield pure this compound.[5][6][7][8][9]

-

Column Chromatography: If recrystallization is not effective or if the product is an oil, purification can be achieved by silica gel column chromatography using an appropriate eluent system.[5]

-

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation.[10][11] The chemical shifts and coupling constants of the protons and carbons will be characteristic of the this compound structure.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.[11]

-

Melting Point: The melting point of the purified solid should be sharp and consistent with the literature value.

Biological Activity and Therapeutic Potential

While specific studies on the biological activity of this compound are not extensively reported, the quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer and antimicrobial effects.[3]

Anticancer Potential of Quinoline Derivatives

Numerous substituted quinoline derivatives have demonstrated potent anticancer activity through various mechanisms of action:[12][13][14][15][16][17]

-

Inhibition of Tubulin Polymerization: Some quinoline-chalcone hybrids have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and induction of apoptosis.[16]

-

Kinase Inhibition: Quinoline-based compounds can act as inhibitors of key signaling kinases such as EGFR, VEGFR, and those in the PI3K/Akt pathway, which are often dysregulated in cancer.[18]

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate into DNA or inhibit topoisomerase enzymes, thereby disrupting DNA replication and transcription in cancer cells.

Antimicrobial Activity of Quinoline Derivatives

The quinoline core is present in several well-known antimicrobial agents. The mechanisms of action for quinoline-based antimicrobials include:[19][20][21][22]

-

DNA Gyrase and Topoisomerase IV Inhibition: Fluoroquinolone antibiotics, a major class of quinoline derivatives, target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

-

Membrane Disruption: Some quinoline derivatives can disrupt the bacterial cell membrane integrity, leading to cell death.[19]

Experimental Workflow for Biological Activity Screening

Given the limited specific biological data for this compound, a systematic screening approach is necessary to uncover its therapeutic potential. The following is a generalized workflow for the initial biological evaluation of a novel compound.[1][23][24][25][26]

Figure 1. A generalized workflow for the biological activity screening and lead discovery process for a novel compound like this compound.

Signaling Pathway Analysis

As specific signaling pathways modulated by this compound have not yet been elucidated, a primary objective of the biological screening process would be to identify these pathways. Based on the activities of other quinoline derivatives, potential pathways to investigate include:

-

PI3K/Akt/mTOR Pathway: This is a crucial pathway in cell survival and proliferation and is a common target for anticancer drugs.[18]

-

MAPK/ERK Pathway: This pathway is involved in the regulation of cell growth, differentiation, and survival.

-

NF-κB Signaling Pathway: This pathway plays a key role in inflammation and has been implicated in cancer development.[27]

The following diagram illustrates a hypothetical scenario where this compound is found to inhibit the PI3K/Akt signaling pathway.

Figure 2. A hypothetical signaling pathway diagram illustrating the potential inhibition of the PI3K/Akt pathway by this compound.

Conclusion

This compound represents a versatile and accessible chemical scaffold with considerable potential for the development of novel therapeutic agents. While its own biological activities are yet to be fully explored, the well-documented anticancer and antimicrobial properties of the broader quinoline class provide a strong rationale for its investigation. This technical guide offers a comprehensive resource for researchers, providing the necessary information for its synthesis, characterization, and a clear roadmap for its biological evaluation. The detailed experimental protocols and logical workflows presented herein are intended to facilitate further research into this promising compound and its derivatives, ultimately contributing to the discovery of new and effective drugs.

References

- 1. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 2. This compound | C12H13N | CID 75247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 2243-89-2 | Benchchem [benchchem.com]

- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. How To [chem.rochester.edu]

- 8. Purification [chem.rochester.edu]

- 9. mt.com [mt.com]

- 10. spectrabase.com [spectrabase.com]

- 11. benchchem.com [benchchem.com]

- 12. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mechanisms of action by antimicrobial agents: A review | McGill Journal of Medicine [mjm.mcgill.ca]

- 21. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 24. Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. medchemexpress.com [medchemexpress.com]

- 27. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4,6-Trimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,4,6-trimethylquinoline. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound may be of interest. The guide summarizes key quantitative data in structured tables, outlines general experimental protocols for its synthesis and characterization, and provides visualizations of relevant chemical processes.

Introduction

This compound is a heterocyclic aromatic organic compound belonging to the quinoline (B57606) family.[1] Its structure consists of a quinoline core with three methyl group substituents at the 2, 4, and 6 positions. This substitution pattern imparts specific physicochemical properties that are of interest in various fields, including medicinal chemistry and materials science. This document details the known physical and chemical characteristics of this compound.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in various experimental setups.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₃N | [2] |

| Molecular Weight | 171.24 g/mol | [2] |

| CAS Number | 2243-89-2 | [2] |

| Appearance | Yellowish liquid or crystalline solid | [1] |

| Melting Point | 68 °C | [3] |

| Boiling Point | 281.8 °C at 760 mmHg | [4] |

| Density | 1.034 g/cm³ | [4] |

| Vapor Pressure | 0.00594 mmHg at 25 °C | [4] |

| Refractive Index | 1.6 | [4] |

Solubility: this compound is reported to be moderately soluble in organic solvents and less soluble in water.[1] Specific quantitative solubility data in common laboratory solvents is not readily available in the reviewed literature.

Chemical Properties

This compound exhibits chemical properties characteristic of substituted quinolines. The presence of the nitrogen atom in the aromatic ring system and the methyl substituents influence its reactivity.

Reactivity: The quinoline ring is a versatile scaffold for further chemical modifications. The nitrogen atom can act as a base and can be protonated. The aromatic rings can undergo electrophilic substitution reactions, with the positions of substitution being influenced by the existing methyl groups.

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectroscopy Type | Data | Source(s) |

| ¹³C NMR | Spectra available. | [2] |

| Mass Spectrometry (GC-MS) | Top peaks at m/z: 171, 170, 172. | [2] |

| Infrared (IR) | Spectrum available. | [2] |

| UV-Vis | Data not readily available. |

Note: Detailed peak assignments for ¹H NMR, ¹³C NMR, and IR spectra are not consistently available in the public domain.

Synthesis

The most common method for the synthesis of this compound is the Combes quinoline synthesis . This reaction involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone.[5] For the synthesis of this compound, p-toluidine (B81030) and acetylacetone (B45752) are used as reactants.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and property determination of this compound are not widely published. However, general procedures for the techniques involved are provided below.

Synthesis via Combes Reaction (General Protocol)

A general procedure for the Combes synthesis of quinolines involves the following steps:

-

Reactant Mixture: An aniline derivative (e.g., p-toluidine) is reacted with a β-dicarbonyl compound (e.g., acetylacetone).

-

Acid Catalysis: The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid.[6]

-

Heating: The reaction mixture is heated to promote the condensation and subsequent cyclization.

-

Workup and Purification: The product is isolated from the reaction mixture by neutralization, extraction, and purified by a suitable method such as distillation or crystallization.

Determination of Melting Point (General Protocol)

The melting point of a solid compound can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the finely powdered, dry solid is packed into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperature at which the substance starts to melt and the temperature at which it is completely liquid are recorded as the melting range.

Determination of Boiling Point (General Protocol)

The boiling point of a liquid can be determined by distillation or using a micro-boiling point method.

-

Apparatus Setup: For a micro method, a small amount of the liquid is placed in a test tube with an inverted capillary tube. The setup is heated in a controlled temperature bath.

-

Heating: The bath is heated until a steady stream of bubbles emerges from the capillary tube.

-

Cooling and Observation: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Quantitative Solubility Determination (General Protocol)

The solubility of a compound in a given solvent can be determined by preparing a saturated solution and measuring the concentration of the solute.

-

Equilibration: An excess amount of the solid solute is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Concentration Analysis: The concentration of the solute in the clear saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.

Biological Activity and Signaling Pathways

While some quinoline derivatives are known to exhibit biological activities, there is limited specific information available in the public domain regarding the direct involvement of this compound in cellular signaling pathways. General statements about the potential antimicrobial and anticancer properties of quinolines exist, but detailed mechanistic studies for this specific compound are lacking. Research on related dihydro- and tetrahydroquinoline derivatives has suggested involvement in pathways such as Nrf2 and NF-κB, but this cannot be directly attributed to this compound without further investigation.

Conclusion

This compound is a well-defined chemical entity with a range of established physical and chemical properties. This guide provides a consolidated source of this information, intended to aid researchers in their work with this compound. While key data for its identification and synthesis are available, further research is needed to fully characterize its quantitative solubility in various solvents, provide detailed spectral analyses, and elucidate its specific biological activities and mechanisms of action.

References

- 1. CAS 2243-89-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C12H13N | CID 75247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 2243-89-2 [smolecule.com]

- 4. guidechem.com [guidechem.com]

- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 6. iipseries.org [iipseries.org]

An In-depth Technical Guide to 2,4,6-Trimethylquinoline: Molecular Structure, Properties, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6-trimethylquinoline, a heterocyclic aromatic organic compound with significant potential in various scientific domains. This document details its molecular structure, physicochemical properties, synthesis methodologies, and known biological activities, with a focus on its prospective applications in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound is a derivative of quinoline (B57606), which is a bicyclic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. In this specific derivative, three methyl groups are substituted at the 2, 4, and 6 positions of the quinoline core.

Molecular Formula: C₁₂H₁₃N[1][2][3]

Molecular Weight: 171.24 g/mol [1][2][3]

The presence and position of the three methyl groups significantly influence the molecule's electronic properties, steric hindrance, and overall reactivity compared to the parent quinoline molecule.[2]

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 2243-89-2 | [4] |

| Appearance | Yellowish liquid or solid | [2] |

| Melting Point | 68 °C | [2] |

| Boiling Point | 280 °C | [2] |

| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C=C2C)C | [4] |

| InChI Key | ZXGXGZGKWSUMJK-UHFFFAOYSA-N | [4] |

Synthesis of this compound

The most common and well-established method for synthesizing this compound is the Combes quinoline synthesis .[2][5] This reaction involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone.[2][5] For the synthesis of this compound, p-toluidine (B81030) and acetylacetone (B45752) are used as the primary reactants.[6]

Experimental Protocol: Combes Synthesis of this compound

This protocol is a representative procedure based on the principles of the Combes synthesis.

Materials:

-

p-Toluidine

-

Acetylacetone (2,4-pentanedione)

-

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)[7]

-

Sodium Hydroxide (NaOH) solution (e.g., 10%)

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-toluidine (1.0 equivalent) and acetylacetone (1.1 equivalents).

-

Acid Catalysis: Slowly and carefully add concentrated sulfuric acid or polyphosphoric acid (acting as both catalyst and solvent) to the reaction mixture with constant stirring. The addition should be done in an ice bath to control the exothermic reaction.

-

Reaction: Heat the mixture to 120-140°C.[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).[7]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product and hydrolyze the PPA if used.[7]

-

Neutralization: Slowly neutralize the acidic solution with a 10% NaOH solution until the pH is alkaline. This step should also be performed in an ice bath.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane) three times.[7]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel or by vacuum distillation.[8][9]

Biological Activities and Potential Applications

Quinoline and its derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug development.[10][11] this compound has been investigated for its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Quinoline derivatives have been shown to possess significant antibacterial and antifungal properties.[12] The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[13]

This protocol is a standardized method for determining the MIC of a compound against bacterial strains.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate to achieve a range of concentrations.

-

Inoculation: Inoculate each well (except for the sterility control) with the standardized bacterial suspension. The final volume in each well should be uniform.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative/sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).[13]

Anticancer Activity

Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. The cytotoxicity of a compound against cancer cell lines is often evaluated using the MTT assay.[14][15]

Materials:

-

This compound

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound) and an untreated control.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

-

Data Analysis: The results are typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[15]

Hypothesized Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[1][16] Several quinoline derivatives have been identified as inhibitors of this pathway.[1][17] Based on the established activity of this class of compounds, it is hypothesized that this compound may exert its anticancer effects through the modulation of this pathway.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Conclusion

This compound is a versatile molecule with a well-defined structure and accessible synthetic routes. Its potential antimicrobial and anticancer activities, possibly mediated through the inhibition of key cellular signaling pathways like PI3K/Akt/mTOR, make it a compound of significant interest for further investigation in drug discovery and development. The experimental protocols provided in this guide offer a foundation for researchers to explore the therapeutic potential of this and related quinoline derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 2243-89-2 [smolecule.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C12H13N | CID 75247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]

- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 16. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2,4,6-Trimethylquinoline via the Combes Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Combes reaction for the synthesis of 2,4,6-trimethylquinoline, a valuable scaffold in medicinal chemistry and materials science. This document details the reaction mechanism, provides a comparative analysis of various catalytic systems, and offers detailed experimental protocols for synthesis and purification.

Introduction

The Combes quinoline (B57606) synthesis, first reported in 1888, is a robust and straightforward method for the preparation of 2,4-disubstituted quinolines.[1] The reaction involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone.[2] Specifically, the synthesis of this compound is achieved through the reaction of p-toluidine (B81030) with acetylacetone (B45752).[1] The resulting this compound serves as a crucial intermediate in the development of various pharmaceuticals and functional materials due to the versatile reactivity of the quinoline core.[1]

Reaction Mechanism

The Combes synthesis of this compound proceeds through a well-established multi-step mechanism, initiated by the acid-catalyzed reaction between p-toluidine and acetylacetone.

Step 1: Enamine Formation The reaction begins with the protonation of a carbonyl group on acetylacetone by the acid catalyst, which enhances its electrophilicity. This is followed by a nucleophilic attack from the amino group of p-toluidine. Subsequent dehydration leads to the formation of a Schiff base, which then tautomerizes to the more stable enamine intermediate.[2][3]

Step 2: Cyclization (Rate-Determining Step) The enamine intermediate undergoes an intramolecular electrophilic aromatic substitution. The electron-rich aromatic ring of the p-toluidine moiety attacks the protonated carbonyl carbon, leading to the formation of a six-membered ring. This annulation step is the rate-determining step of the reaction.[3]

Step 3: Dehydration and Aromatization Following cyclization, a proton transfer neutralizes the positive charge on the nitrogen atom. The resulting alcohol is then protonated by the acid catalyst, facilitating its elimination as a water molecule. This dehydration step results in the formation of the aromatic quinoline ring, yielding the final product, this compound.[3]

Caption: Reaction mechanism for the Combes synthesis of this compound.

Quantitative Data on Reaction Conditions

The yield of this compound in the Combes reaction is significantly influenced by the choice of acid catalyst, reaction temperature, and reaction time. Below is a summary of reported yields under various conditions.

| Catalyst System | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Concentrated H₂SO₄ | p-Toluidine, Acetylacetone | None | 110 | 3 h | 75-85 | [4] |

| Phosphomolybdic Acid / SDS | p-Toluidine, Acetylacetone | Water/Toluene | 80 | 50 min | 89 | [1][5] |

Note: Further optimization with other catalysts such as polyphosphoric acid (PPA) may lead to improved yields, though specific quantitative data for the synthesis of this compound was not found in the surveyed literature.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a procedure utilizing concentrated sulfuric acid as the catalyst.[4]

Materials:

-

p-Toluidine

-

Acetylacetone (2,4-pentanedione)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

10% aqueous Sodium Hydroxide (B78521) (NaOH) solution

-

Crushed ice

-

Ethanol

-

Dichloromethane (B109758) (for extraction)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-toluidine (10 mmol) and acetylacetone (11 mmol).

-

While cooling the flask in an ice bath, slowly and cautiously add concentrated sulfuric acid (5 mL) to the mixture with continuous stirring.

-

After the complete addition of the acid, heat the reaction mixture to 110°C and maintain this temperature for 3 hours.

-

Allow the mixture to cool to room temperature and then carefully pour it onto a beaker of crushed ice.

-

Neutralize the acidic solution by the slow addition of a 10% aqueous sodium hydroxide solution until a precipitate forms.

-

Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

Purification of this compound

The crude product can be purified by recrystallization, and if necessary, by column chromatography.

Recrystallization:

-

Dissolve the crude solid in a minimal amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the hot solution is filtered to remove the charcoal.

-

Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

-

Collect the purified crystals of this compound by vacuum filtration, wash with a small amount of cold ethanol, and dry them.[4][6]

Column Chromatography (if required):

-

Prepare a silica (B1680970) gel column using a suitable eluent system, such as a mixture of hexane (B92381) and ethyl acetate.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the dried silica gel with the adsorbed product onto the top of the column.

-

Elute the column with the chosen solvent system, collecting the fractions.

-

Monitor the fractions by Thin Layer Chromatography (TLC) and combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to obtain the purified this compound.

Caption: Experimental workflow for the synthesis and purification of this compound.

Characterization Data

The purified this compound can be characterized by its physical and spectroscopic properties.

-

Appearance: Yellowish-orange or brown crystalline solid.[4]

-

Melting Point: 68°C.[7]

-

Boiling Point: 281.8°C at 760 mmHg.[7]

-

¹H NMR and ¹³C NMR: Spectroscopic data can be used to confirm the structure of the final product.[8][9]

Conclusion

The Combes reaction provides an effective and versatile method for the synthesis of this compound. While traditional methods employing strong mineral acids like sulfuric acid offer good yields, modern approaches using recyclable solid acid catalysts present a more environmentally benign and efficient alternative. The choice of catalyst and optimization of reaction conditions are crucial for maximizing the yield and purity of the final product. This guide provides the necessary foundational knowledge and practical protocols for researchers to successfully synthesize and purify this compound for its various applications in drug discovery and materials science.

References

- 1. This compound | 2243-89-2 | Benchchem [benchchem.com]

- 2. Buy this compound | 2243-89-2 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Page loading... [wap.guidechem.com]

- 8. scienceopen.com [scienceopen.com]

- 9. This compound | C12H13N | CID 75247 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 2,4,6-Trimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated solubility and stability characteristics of 2,4,6-trimethylquinoline. As of the date of this publication, specific experimental data for this compound is limited in publicly available literature. Therefore, this guide utilizes data from structurally related compounds, such as quinoline (B57606) and 2,4-dimethylquinoline (B72138), to provide a predictive framework and guide for experimental design. The protocols described are generalized standard procedures applicable for the characterization of quinoline derivatives.

Introduction

This compound is a substituted quinoline, a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry, materials science, and organic synthesis. The physicochemical properties of this compound, particularly its solubility and stability, are fundamental parameters that influence its behavior in various applications, including its potential as a pharmaceutical intermediate or a functional material. Understanding these properties is critical for formulation development, process optimization, and ensuring the safety and efficacy of any resulting products.

This technical guide provides a detailed examination of the expected solubility and stability profile of this compound. It includes comparative data from related compounds, standardized experimental protocols for determining these properties, and a logical workflow for a comprehensive assessment.

Core Physicochemical Properties

The basic physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃N | - |

| Molecular Weight | 171.24 g/mol | - |

| Melting Point | 68 °C | - |

| Boiling Point | 281.55 °C | - |

| pKa (Predicted) | 6.68 ± 0.50 | - |

Solubility Profile

For comparative purposes, the solubility data for the parent compound, quinoline, and a structurally related compound, 2,4-dimethylquinoline, are presented below.

Table 3.1: Solubility of Quinoline

| Solvent | Solubility | Temperature (°C) |

| Water | 6.11 g/L | 20 |

| Hot Water | Readily soluble | - |

| Ethanol | Miscible | - |

| Diethyl Ether | Miscible | - |

| Acetone | Miscible | - |

| Carbon Disulfide | Miscible | - |

Table 3.2: Predicted Solubility of 2,4-Dimethylquinoline

| Property | Predicted Value | Source |

| Water Solubility | 0.6 g/L | ALOGPS |

| logP | 2.96 | ALOGPS |

| logS | -2.4 | ALOGPS |

Note: The data for 2,4-dimethylquinoline is based on computational predictions and should be confirmed by experimental analysis.

Stability Profile

The stability of this compound under various stress conditions has not been extensively reported. However, based on the known chemistry of quinoline and its derivatives, several degradation pathways can be anticipated. The quinoline ring is generally stable, but it can be susceptible to oxidation and photodegradation. The methyl substituents may also undergo oxidation.

Forced degradation studies are essential to identify potential degradants and establish the intrinsic stability of the molecule. The following sections outline the expected behavior of this compound under different stress conditions, with comparative information from studies on quinoline.

4.1 Thermal Stability

The thermal decomposition of quinoline has been studied at high temperatures (1275–1700 K), indicating that the molecule fragments into smaller components like acetylene, benzonitrile, and benzene.[1] Under typical pharmaceutical storage and processing conditions, this compound is expected to be thermally stable.

4.2 Photostability

Quinoline is susceptible to photodegradation in the presence of UV light.[2] Studies have shown that irradiation of quinoline in aqueous solutions can lead to the formation of hydroxylated derivatives and eventual ring cleavage.[3] It is therefore recommended that this compound be protected from light.

4.3 Stability in Aqueous Solutions (Hydrolysis)

The stability of quinoline derivatives in aqueous solutions is pH-dependent. While the quinoline ring itself is generally resistant to hydrolysis, the overall stability can be influenced by the pH of the medium.

4.4 Oxidative Stability

Quinoline can be oxidized to form various degradation products, including quinoline-N-oxide.[4] The presence of methyl groups on the this compound ring may provide additional sites for oxidation.

Experimental Protocols

The following are detailed, generalized protocols for the experimental determination of the solubility and stability of this compound.

5.1 Solubility Determination

5.1.1 Thermodynamic Solubility in Aqueous and Organic Solvents

-

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

-

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate (B84403) buffer pH 7.4, 0.1 N HCl, ethanol, methanol (B129727), acetonitrile, DMSO)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Calibrated analytical balance

-

HPLC-UV or a suitable quantitative analytical method

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibrate the samples in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples at a high speed to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

-

Calculate the solubility in mg/mL or mol/L.

-

5.2 Stability Assessment (Forced Degradation Studies)

5.2.1 General Procedure

-

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.

-

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (acetonitrile, methanol, water)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/DAD or HPLC-MS system

-

-

Procedure for Each Stress Condition:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

For each stress condition, dilute the stock solution with the respective stressor solution.

-

Expose the samples to the stress conditions for a defined period, taking aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples by a stability-indicating HPLC method to determine the percentage of the remaining parent compound and to detect any degradation products.

-

5.2.2 Specific Stress Conditions

-

Acidic Hydrolysis: 0.1 N HCl at 60 °C.

-

Basic Hydrolysis: 0.1 N NaOH at 60 °C.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Solid compound at 80 °C.

-

Photodegradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Logical Workflow for Solubility and Stability Assessment

The following diagram illustrates a systematic approach to evaluating the solubility and stability of a chemical compound like this compound.

Caption: A generalized workflow for the experimental determination of compound solubility and stability.

Conclusion

While specific experimental data on the solubility and stability of this compound is currently lacking in the scientific literature, this technical guide provides a comprehensive predictive overview based on its chemical structure and data from analogous compounds. This compound is anticipated to be a hydrophobic compound with good solubility in organic solvents and limited, pH-dependent solubility in aqueous media. Its stability is expected to be robust under typical storage conditions, although it may be susceptible to degradation under oxidative and photolytic stress. The detailed experimental protocols and the logical workflow presented herein offer a solid foundation for researchers, scientists, and drug development professionals to undertake a thorough characterization of this and other related quinoline derivatives. Such studies are essential for unlocking the full potential of these compounds in their intended applications.

References

The Influence of Substituents on the Electronic Landscape of Quinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold, a fused bicyclic heterocycle containing a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and materials science. Its derivatives exhibit a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The electronic properties of the quinoline ring system are pivotal to its function, governing its reactivity, molecular interactions, and, consequently, its therapeutic efficacy. The strategic placement of substituents on this scaffold allows for the fine-tuning of its electronic characteristics, a concept central to rational drug design and the development of novel functional materials. This guide provides an in-depth analysis of the electronic properties of substituted quinolines, detailing the experimental methodologies used for their characterization and presenting key quantitative data.

Fundamental Electronic Effects of Substituents

The electronic nature of a substituent profoundly impacts the electron density distribution within the quinoline ring. These effects are broadly categorized into two types: resonance and inductive effects.[3]

-

Resonance Effects: Occur through the π-system and involve the delocalization of electrons. Electron-donating groups (EDGs) with lone pairs, such as amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups, increase the electron density of the ring.[3] Conversely, electron-withdrawing groups (EWGs) with π-bonds to electronegative atoms, like nitro (-NO₂) and carbonyl (-C=O) groups, decrease the ring's electron density.[3]

-

Inductive Effects: Transmitted through the σ-bonds and are based on the electronegativity of the atoms. Electronegative substituents pull electron density away from the ring (electron-withdrawing), while less electronegative groups, like alkyl groups, can donate electron density (electron-donating).[3]

The interplay of these effects dictates the overall electronic character of the substituted quinoline, influencing its chemical reactivity and biological interactions. For instance, strongly electron-withdrawing substituents, particularly at the 2-position, decrease the electron density on the ring nitrogen, making the molecule less susceptible to electrophilic attack.[4] In contrast, strongly electron-donating groups have the opposite effect.[4]

Caption: Logical relationship between substituents and the electronic properties of the quinoline ring.

Quantitative Analysis of Electronic Properties

The electronic influence of substituents on the quinoline core can be quantified through various experimental parameters. This data is crucial for developing Quantitative Structure-Activity Relationships (QSAR), which correlate a compound's chemical structure with its biological activity.[5][6]

Acidity and Basicity (pKa)

The basicity of the quinoline nitrogen is highly sensitive to the electronic nature of substituents. Electron-donating groups increase the electron density on the nitrogen, enhancing its basicity (higher pKa), while electron-withdrawing groups decrease it (lower pKa).[4]

| Substituent | Position | pKa | Reference |

| -H | - | 4.94 | [4] |

| 2-Cl | 2 | 3.45 | [4] |

| 4-Cl | 4 | 3.85 | [4] |

| 6-Cl | 6 | 3.85 | [4] |

| 8-Cl | 8 | 3.15 | [4] |

| 2-NH₂ | 2 | 7.25 | [4] |

| 4-NH₂ | 4 | 9.15 | [4] |

| 6-NH₂ | 6 | 5.55 | [4] |

| 8-NH₂ | 8 | 4.95 | [4] |

| 2-CH₃ | 2 | 5.42 | [4] |

| 4-CH₃ | 4 | 5.67 | [4] |

| 6-CH₃ | 6 | 5.15 | [4] |

| 8-CH₃ | 8 | 5.10 | [4] |

Ionization Energies

UV photoelectron spectroscopy provides insights into the energies of molecular orbitals. The ionization energies of substituted quinolines are affected by substituents, which in turn can be correlated with their basicity.[4] Generally, a lower ionization energy of the nitrogen lone pair corresponds to higher basicity (larger pKa) within a series of related compounds.[4]

| Substituent | Position | N lone pair IE (eV) | π₁ IE (eV) | π₂ IE (eV) | Reference |

| -H | - | 9.07 | 8.62 | 9.95 | [4] |

| 2-Cl | 2 | 9.40 | 8.85 | 10.10 | [4] |

| 4-Cl | 4 | 9.25 | 8.75 | 10.05 | [4] |

| 6-Cl | 6 | 9.20 | 8.70 | 10.00 | [4] |

| 8-Cl | 8 | 9.25 | 8.75 | 10.05 | [4] |

| 2-NH₂ | 2 | 8.70 | 8.10 | 9.60 | [4] |

| 4-NH₂ | 4 | 8.50 | 7.90 | 9.40 | [4] |

| 6-NH₂ | 6 | 8.80 | 8.20 | 9.70 | [4] |

| 8-NH₂ | 8 | 8.85 | 8.25 | 9.75 | [4] |

Electrochemical Properties

Cyclic voltammetry is a key technique to investigate the redox properties of substituted quinolines. The oxidation and reduction potentials are directly influenced by the electron-donating or electron-withdrawing nature of the substituents.[7][8] For example, the presence of a methyl group can facilitate oxidation, while the reduction potential becomes more negative compared to the unsubstituted structure.[7][8]

| Compound | Oxidation Potential (V) | Reduction Potential (V) | Reference |

| 8-hydroxy-quinoline-5-carbaldehyde | +1.25 | -1.55 | [7] |

| 6-(dimethylamino)quinoline-5-carbaldehyde | +0.85 | -1.75 | [7] |

| Methylated 6-(dimethylamino)quinoline-5-carbaldehyde | +0.75 | -1.85 | [7] |

Experimental Protocols

Synthesis of Substituted Quinolines

A variety of named reactions are employed for the synthesis of the quinoline core, with the choice of method often depending on the desired substitution pattern.[9]

Skraup Synthesis: This is a classic method involving the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[10][11]

-

Procedure:

-

Glycerol is dehydrated by concentrated sulfuric acid to form acrolein in situ.

-

Aniline undergoes a Michael addition to the acrolein.

-

The resulting intermediate cyclizes in the acidic medium.

-

Finally, the dihydroquinoline intermediate is oxidized to the corresponding quinoline.

-

Doebner-von Miller Reaction: An extension of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones, allowing for greater diversity in the final product.[12]

Friedländer Synthesis: This method involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group.[10]

-

Procedure:

-

The 2-amino-substituted aromatic aldehyde/ketone is reacted with the carbonyl compound in the presence of a base or acid catalyst.

-

The initial condensation is followed by an intramolecular cyclization and dehydration to yield the quinoline.

-

Caption: A generalized workflow for the synthesis and characterization of substituted quinolines.

Spectroscopic and Electrochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of synthesized quinolines, providing information about the chemical environment of each proton and carbon atom.[7]

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compounds, further confirming their identity.[7][13]

UV-Visible Spectroscopy: Provides information about the electronic transitions within the molecule. The absorption maxima can be influenced by substituents, with extended π-conjugated systems generally leading to a red-shift (bathochromic shift).[14]

Cyclic Voltammetry (CV):

-

Apparatus: A three-electrode system is used, comprising a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Procedure:

-

The substituted quinoline is dissolved in a suitable solvent containing a supporting electrolyte.

-

The potential of the working electrode is swept linearly with time between two set values, and the resulting current is measured.

-

The resulting voltammogram provides the oxidation and reduction potentials of the analyte.

-

Impact on Biological Activity: A QSAR Perspective

The electronic properties of substituted quinolines are critical determinants of their biological activity. QSAR models are mathematical relationships that correlate these properties with activities such as antifungal, antibacterial, or anticancer efficacy.[5][15] For instance, the antifungal activity of certain quinoline derivatives has been shown to be influenced by lipophilicity (cLogP) and other electronic descriptors.[15]

Caption: Logical flow of a Quantitative Structure-Activity Relationship (QSAR) study.

By understanding and quantifying the electronic effects of substituents, researchers can rationally design and synthesize novel quinoline derivatives with enhanced biological activity and desired physicochemical properties, accelerating the drug discovery and development process.

References

- 1. ijfmr.com [ijfmr.com]

- 2. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. www1.lasalle.edu [www1.lasalle.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 6. longdom.org [longdom.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinoline - Wikipedia [en.wikipedia.org]

- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 11. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 12. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chempap.org [chempap.org]

- 14. researchgate.net [researchgate.net]

- 15. ijaems.com [ijaems.com]

The Biological Frontier of Trimethylated Quinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, has long been a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among the vast array of quinoline derivatives, trimethylated quinolines are emerging as a subclass with significant and diverse biological activities. This technical guide provides an in-depth exploration of the current understanding of the biological activities of trimethylated quinolines, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity of Trimethylated Quinolines

Trimethylated quinoline derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The substitution pattern of the methyl groups on the quinoline core, along with other functional moieties, plays a crucial role in determining their potency and selectivity.

Table 1: Anticancer Activity of Trimethylated Quinoline Derivatives (IC₅₀ values in µM)

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4,6,8-Trimethyl-quinoline-2-thiol (B1225012) | Hypothetical Data | See Note 1 | [1] |

| 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline | Not Reported | - | [2] |

Note 1: While direct experimental IC₅₀ values for 4,6,8-trimethyl-quinoline-2-thiol were not found in the provided search results, the document suggests its potential as an anticancer agent based on the known activities of quinoline derivatives.[1] Further experimental validation is required.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[3][4]

Materials:

-

Trimethylated quinoline compounds

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the trimethylated quinoline compounds in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.

Signaling Pathway: Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of genes involved in inflammation, immunity, cell proliferation, and survival.[5][6] Dysregulation of this pathway is linked to various diseases, including cancer.[6] Some quinoline derivatives have been shown to inhibit the NF-κB pathway.[7]

Caption: Canonical NF-κB signaling pathway and potential inhibition by trimethylated quinolines.

Antimicrobial Activity of Trimethylated Quinolines

Several trimethylated quinoline derivatives have been investigated for their activity against a range of bacterial and fungal pathogens. Their mechanism of action can vary, but often involves the disruption of essential cellular processes in the microorganisms.

Table 2: Antimicrobial Activity of Trimethylated Quinoline Derivatives (MIC values in µg/mL)

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2,5,7-Trimethylquinoline (B8712) | Not specified | - | See Note 2 |

| 4,6,8-Trimethyl-quinoline-2-thiol | Staphylococcus aureus | Hypothetical Data | [1] |

| 4,6,8-Trimethyl-quinoline-2-thiol | Escherichia coli | Hypothetical Data | [1] |

Note 2: While the synthesis of 2,5,7-trimethylquinoline has been reported, specific MIC values against microbial strains were not available in the provided search results.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[7][8][9][10]

Materials:

-

Trimethylated quinoline compounds

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

-

Sterile 96-well microtiter plates

-

Inoculum suspension standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the trimethylated quinoline compounds in the broth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Anti-inflammatory Activity of Trimethylated Quinolines

Certain trimethylated quinolines have demonstrated significant anti-inflammatory properties. For instance, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has been shown to reduce oxidative stress and the expression of pro-inflammatory cytokines.[11][12]

Table 3: Anti-inflammatory Activity of a Trimethylated Quinoline Derivative

| Compound | Model | Effect | Reference |

| 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline | Acetaminophen-induced liver injury in rats | Reduced levels of pro-inflammatory cytokines and NF-κB mRNA | [11][12] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic and widely used in vivo assay to screen for the anti-inflammatory activity of compounds.[13][14][15][16][17]

Materials:

-

Trimethylated quinoline compounds

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% in sterile saline)

-

Pletysmometer or calipers

-

Vehicle for compound administration (e.g., saline, DMSO)

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the trimethylated quinoline compound or the vehicle (control group) to the rats via an appropriate route (e.g., oral gavage, intraperitoneal injection). A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

-

Induction of Edema: After a specific period (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or paw thickness with calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Synthesis of Trimethylated Quinolines

The synthesis of trimethylated quinolines can be achieved through various established methods for quinoline ring formation, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, adapted for the specific trimethyl-substituted precursors.

Experimental Workflow: General Synthesis of a Trimethylated Quinoline

The following workflow illustrates a general approach to the synthesis of a trimethylated quinoline, for example, 2,5,7-trimethylquinoline, via a modified Doebner-von Miller reaction.

Caption: A generalized workflow for the synthesis of 2,5,7-trimethylquinoline.

Conclusion and Future Directions

Trimethylated quinolines represent a promising class of bioactive molecules with demonstrated potential in anticancer, antimicrobial, and anti-inflammatory applications. The data presented in this guide highlight the importance of the substitution pattern on the quinoline nucleus for biological activity. Further research is warranted to synthesize and screen a wider range of trimethylated quinoline derivatives to establish comprehensive structure-activity relationships. Detailed mechanistic studies are also crucial to elucidate their modes of action and identify specific molecular targets. The experimental protocols and pathway visualizations provided herein serve as a valuable resource to guide future investigations in this exciting area of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol|72107-05-2 [benchchem.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 6. NF-κB - Wikipedia [en.wikipedia.org]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 10. Broth Microdilution | MI [microbiology.mlsascp.com]

- 11. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]

- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. inotiv.com [inotiv.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

2,4,6-Trimethylquinoline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Synthesis, Properties, and Biological Significance of a Key Heterocyclic Aromatic Compound

Abstract

2,4,6-Trimethylquinoline, a substituted heterocyclic aromatic compound, holds a significant position in medicinal chemistry and materials science. Its unique structural features, characterized by a fused benzene (B151609) and pyridine (B92270) ring system with three methyl substitutions, impart distinct chemical and biological properties. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, spectroscopic data, and known biological activities. The content is specifically tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and visual representations of synthetic workflows and biological signaling pathways to facilitate further research and application.

Introduction

Quinoline (B57606) and its derivatives are a cornerstone in the field of heterocyclic chemistry, with a vast array of applications in pharmaceuticals, agrochemicals, and functional materials.[1] The strategic placement of substituent groups on the quinoline scaffold can profoundly influence the molecule's electronic distribution, steric hindrance, and ultimately, its biological activity. This compound (C₁₂H₁₃N) is a notable example, serving as a valuable building block in organic synthesis and as a scaffold for the development of novel therapeutic agents.[2][3] This guide aims to be an in-depth resource, consolidating critical technical information to support ongoing and future investigations into this versatile compound.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in research and development.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₃N | [4] |

| Molecular Weight | 171.24 g/mol | [4] |

| CAS Number | 2243-89-2 | [5] |

| Appearance | Yellowish-orange or brown crystalline solid with a faint, sweet odor. | [3] |

| Melting Point | 68 °C | [3] |

| Boiling Point | 280-281.55 °C | [1][3] |

| Density | 1.0420 g/cm³ (estimate) | [3] |

| Flash Point | 115.9 °C | [3] |

| Vapor Pressure | 0.00594 mmHg at 25°C | [3] |

| Refractive Index | 1.6060 (estimate) | [3] |

Spectroscopic Data

The structural elucidation and characterization of this compound are confirmed through various spectroscopic techniques.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |

| 10.50 | s | 1H | Ar-H | [6] |

| 6.84 | s | 2H | Ar-H | [6] |

| 2.53 | s | 6H | Ar-CH₃ | [6] |

| 2.28 | s | 3H | Ar-CH₃ | [6] |